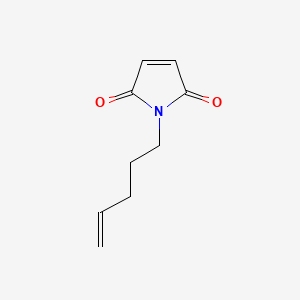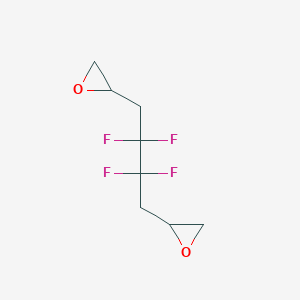
2,2'-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of two oxirane (epoxide) rings attached to a tetrafluorobutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) typically involves the fluorination of 1,4-butanediol followed by the formation of oxirane rings. One common method is the reaction of 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride, to produce 2,2,3,3-tetrafluorobutane-1,4-diol . This intermediate is then subjected to epoxidation using reagents like peracids or hydrogen peroxide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh conditions
Mechanism of Action
The mechanism of action of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) involves its reactivity towards nucleophiles and electrophiles. The oxirane rings are highly strained and reactive, making them susceptible to ring-opening reactions. These reactions can lead to the formation of various products depending on the reactants and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through covalent bonding and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A precursor in the synthesis of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane).
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: Another fluorinated diol with similar reactivity.
Octafluoro-1,6-hexanediol: A longer-chain fluorinated diol with different physical properties
Uniqueness
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) is unique due to its dual oxirane rings and tetrafluorobutane backbone, which confer distinct reactivity and stability. Its ability to undergo various chemical transformations and form stable products makes it valuable in multiple research and industrial applications.
Properties
CAS No. |
194877-37-7 |
|---|---|
Molecular Formula |
C8H10F4O2 |
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-[2,2,3,3-tetrafluoro-4-(oxiran-2-yl)butyl]oxirane |
InChI |
InChI=1S/C8H10F4O2/c9-7(10,1-5-3-13-5)8(11,12)2-6-4-14-6/h5-6H,1-4H2 |
InChI Key |
OMWLEMVQRPXRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(C(CC2CO2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


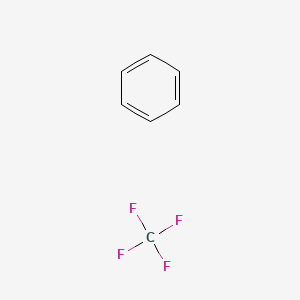
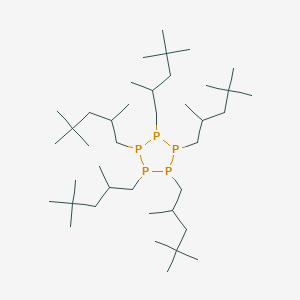
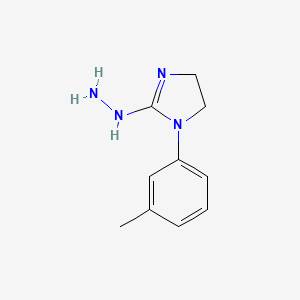
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
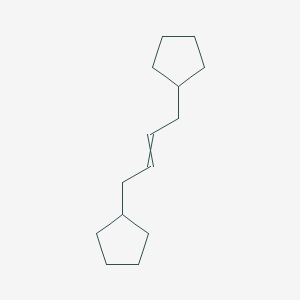
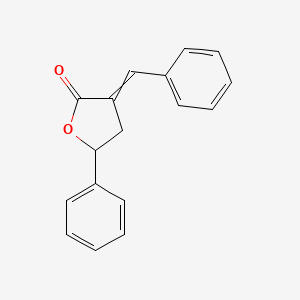
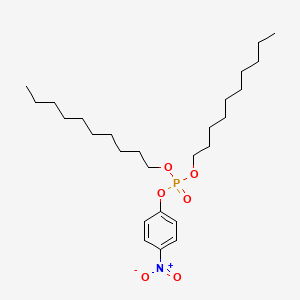
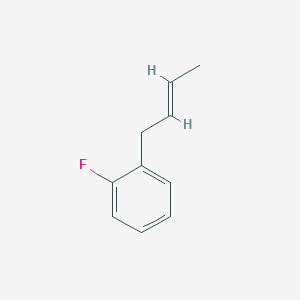
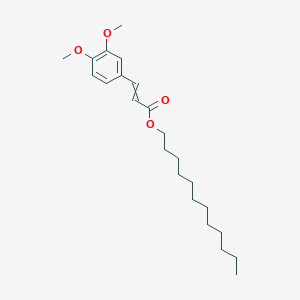
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)
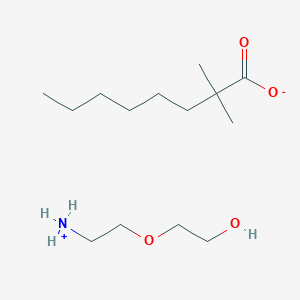
![Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15165501.png)

